molecular formula C14H21Cl2N3 B13092931 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride

Katalognummer: B13092931
Molekulargewicht: 302.2 g/mol
InChI-Schlüssel: NVPQXCCIINIGOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structure, which includes an indole core and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-methylpiperidine with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the dihydrochloride salt in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, such as the 5-HT6 receptor, which plays a role in cognitive function. By antagonizing this receptor, the compound can potentially enhance cognitive abilities and improve memory .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-4-yl)-1H-indol-5-amine dihydrochloride is unique due to its specific combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor sets it apart from other similar compounds, making it a valuable candidate for research in cognitive enhancement and neurological therapies .

Eigenschaften

Molekularformel

C14H21Cl2N3

Molekulargewicht

302.2 g/mol

IUPAC-Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-amine;dihydrochloride

InChI

InChI=1S/C14H19N3.2ClH/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14;;/h2-3,8-10,16H,4-7,15H2,1H3;2*1H

InChI-Schlüssel

NVPQXCCIINIGOU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.